L-Pyroglutamic acid pentachlorophenyl ester
CAS No.: 28990-85-4
Cat. No.: VC21544249
Molecular Formula: C11H6Cl5NO3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28990-85-4 |
|---|---|
| Molecular Formula | C11H6Cl5NO3 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | (2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1 |
| Standard InChI Key | ZKGMBAZWQLUSMW-VKHMYHEASA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
| SMILES | C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
| Canonical SMILES | C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Introduction
Physical and Chemical Properties
The optical properties of L-Pyroglutamic acid pentachlorophenyl ester provide important information about its stereochemical configuration and purity. The compound demonstrates specific optical rotation values, with [α]D24 = +19 ± 2° when measured at a concentration of 1 in dimethylformamide (DMF) . This positive optical rotation confirms the L-configuration of the pyroglutamic acid portion of the molecule, which is essential for its intended biochemical activities. The stability of this optical rotation serves as an important quality parameter for researchers utilizing this compound in stereochemically sensitive applications. From a handling perspective, proper storage conditions (0-8°C) have been recommended to maintain the compound's integrity over extended periods .
Table 1: Physical and Chemical Properties of L-Pyroglutamic Acid Pentachlorophenyl Ester
Research Applications
L-Pyroglutamic acid pentachlorophenyl ester has demonstrated versatility across multiple scientific disciplines, with applications ranging from agricultural chemistry to pharmaceutical development. In agricultural research, this compound has been identified as an effective agent against various plant pathogens, particularly functioning as a pesticide or herbicide . The compound's ability to target specific biological mechanisms in plant pests while maintaining acceptable levels of environmental degradation makes it particularly valuable in the development of crop protection strategies. Research has specifically highlighted its potential in controlling Phytophthora infestans, the causative agent of potato late blight disease, with certain analogues showing exceptional potency that exceeds commercial fungicides by a factor of seven . This remarkable activity profile suggests that L-pyroglutamic acid pentachlorophenyl ester and its derivatives represent promising candidates for next-generation agricultural protection agents.
Within pharmaceutical development, L-pyroglutamic acid pentachlorophenyl ester has been explored for its potential to enhance drug bioavailability through various mechanisms . The compound's structural features may facilitate interactions with biological membranes or drug transporters, potentially improving the delivery of active pharmaceutical ingredients to their intended sites of action. Biochemical researchers have utilized this compound in investigations related to amino acid metabolism and protein synthesis, where its unique structural characteristics provide valuable insights into various biological processes . The reactive pentachlorophenyl group allows for specific chemical transformations that can be leveraged in the synthesis of complex biomolecules or in probing enzyme mechanisms.
In polymer chemistry, L-pyroglutamic acid pentachlorophenyl ester has found application in the production of specialty polymers with enhanced durability and environmental resistance . The compound's reactive functional groups can participate in polymerization reactions, contributing unique properties to the resulting materials. Environmental scientists have investigated the compound for potential roles in bioremediation processes, particularly those aimed at degrading persistent environmental pollutants . The compound's structural relationship to pentachlorophenol, a known environmental contaminant, makes it relevant for understanding degradation pathways and developing effective remediation strategies for chlorinated organic compounds in contaminated environments.
Biological Activities
L-Pyroglutamic acid pentachlorophenyl ester and related analogues demonstrate significant biological activities across multiple domains, with particularly notable effects in antifungal, neuritogenic, and anti-inflammatory applications. Comprehensive bioassay studies and structure-activity relationship analyses have revealed that the majority of L-pyroglutamic acid esters possess significant antifungal activity against Phytophthora infestans, a devastating plant pathogen . Among these compounds, specific analogues designated as 2d and 2j in research literature have shown exceptional potency with EC50 values of 1.44 and 1.21 μg/mL respectively . These values represent approximately seven-fold greater potency compared to the commercial fungicide azoxystrobin (7.85 μg/mL), highlighting the compound's potential as an agricultural protectant . The remarkable efficacy of these specific analogues suggests that structural modifications of the L-pyroglutamic acid pentachlorophenyl ester scaffold could yield even more potent agricultural protection agents.
Beyond agricultural applications, certain derivatives within the L-pyroglutamic acid ester family have demonstrated promising neurological and inflammatory modulation capabilities. Compounds identified as 2e, 2g, and 4d in research literature have shown anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells . This activity profile suggests potential applications in treating neuroinflammatory conditions. The same compounds also exhibited neuritogenic activity in nerve growth factor (NGF)-induced PC-12 cells, indicating potential utility in neurodegenerative disease research or neural regeneration applications . These dual activities—anti-inflammatory and neuritogenic—suggest that modified L-pyroglutamic acid derivatives could serve as leads for developing novel therapeutic agents targeting neurological conditions with inflammatory components.
Table 2: Biological Activities of L-Pyroglutamic Acid Esters
The structure-activity relationship studies on L-pyroglutamic acid derivatives have provided valuable insights into the molecular features necessary for their biological activities. These studies highlight how specific structural modifications to the basic L-pyroglutamic acid pentachlorophenyl ester scaffold can significantly alter biological activity profiles, leading to compounds with enhanced selectivity or potency against specific targets . Understanding these relationships is crucial for the rational design of new compounds with improved efficacy and reduced toxicity profiles. The multifunctional nature of these compounds, spanning agricultural, neurological, and inflammatory modulation activities, underscores their significance as versatile research tools and potential therapeutic or agricultural agents.
| Supplier | Catalog/SKU | Package Size | Price (USD) | Purity | Reference |
|---|---|---|---|---|---|
| Qtonics | Q228623-1G | 1 gram | $275.59 | ≥99% | |
| Qtonics | Q228623-5G | 5 grams | $774.28 | ≥99% | |
| Chem-Impex | Not specified | Not specified | Not specified | Not specified |
Proper storage conditions are crucial for maintaining the integrity of L-Pyroglutamic acid pentachlorophenyl ester, and suppliers typically recommend refrigeration at temperatures between 0-8°C . These storage requirements have implications for shipping and handling practices, potentially necessitating temperature-controlled transport and appropriate storage facilities at receiving institutions. The specialized nature of the compound and its relatively high cost suggest that it occupies a niche in chemical catalogs, primarily serving advanced research needs rather than large-scale industrial applications. Despite this specialized positioning, the availability from multiple suppliers indicates sufficient market demand to support ongoing commercial production.
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